5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one 5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Brand Name: Vulcanchem
CAS No.: 1021123-94-3
VCID: VC4244236
InChI: InChI=1S/C24H23N5O3S/c1-26-15-19(22-20(16-26)24(32)29(25-22)17-6-3-2-4-7-17)23(31)28-11-9-27(10-12-28)21(30)14-18-8-5-13-33-18/h2-8,13,15-16H,9-12,14H2,1H3
SMILES: CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5
Molecular Formula: C24H23N5O3S
Molecular Weight: 461.54

5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

CAS No.: 1021123-94-3

Cat. No.: VC4244236

Molecular Formula: C24H23N5O3S

Molecular Weight: 461.54

* For research use only. Not for human or veterinary use.

5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one - 1021123-94-3

Specification

CAS No. 1021123-94-3
Molecular Formula C24H23N5O3S
Molecular Weight 461.54
IUPAC Name 5-methyl-2-phenyl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Standard InChI InChI=1S/C24H23N5O3S/c1-26-15-19(22-20(16-26)24(32)29(25-22)17-6-3-2-4-7-17)23(31)28-11-9-27(10-12-28)21(30)14-18-8-5-13-33-18/h2-8,13,15-16H,9-12,14H2,1H3
Standard InChI Key KAWSVNSCXQGASO-UHFFFAOYSA-N
SMILES CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazolo[4,3-c]pyridine bicyclic scaffold, a nitrogen-rich heterocycle known for its pharmacological relevance . Key substituents include:

  • 5-Methyl group: Positioned on the pyrazole ring, enhancing steric and electronic properties.

  • 2-Phenyl group: Aromatic substitution common in kinase inhibitors .

  • 7-Piperazine-1-carbonyl: A piperazine linker connected via a carbonyl group, facilitating interactions with biological targets .

  • 4-(2-(Thiophen-2-yl)acetyl): A thiophene-acetyl substituent on the piperazine, introducing sulfur-based hydrophobicity and π-stacking potential .

Molecular Formula and Weight

Discrepancies exist in reported molecular formulas:

  • PubChem : C₂₆H₂₇N₅O₃S (MW: 489.6 g/mol).

  • VulcanChem: C₂₄H₂₃N₅O₃S (MW: 461.54 g/mol).
    This inconsistency may arise from variations in salt forms or measurement methodologies. The IUPAC name and SMILES string (CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5) align with the C₂₄H₂₃N₅O₃S formulation.

Table 1: Molecular Data Comparison

SourceMolecular FormulaMolecular Weight (g/mol)CAS Number
PubChem C₂₆H₂₇N₅O₃S489.61105216-94-1
VulcanChemC₂₄H₂₃N₅O₃S461.541021123-94-3

Synthetic Pathways

General Strategy

Synthesis typically involves multi-step reactions:

  • Pyrazolo[4,3-c]pyridine Core Formation: Cyclocondensation of hydrazines with cyano-pyridine derivatives .

  • Piperazine Introduction: Coupling via carbonyl chloride intermediates .

  • Thiophene-Acetyl Functionalization: Acylation of piperazine using thiophene-2-acetyl chloride .

Key Reactions

  • Step 1: 6-Methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one synthesis via Bohlmann-Rahtz or Vilsmeier-Haack protocols .

  • Step 2: Piperazine-1-carbonyl linkage using chloroacetyl chloride and K₂CO₃ .

  • Step 3: Thiophene-acetyl incorporation via nucleophilic acyl substitution .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationEthanol, NaOEt, reflux65–75%
2Piperazine CouplingChloroacetyl chloride, K₂CO₃, DMF70–80%
3Thiophene-Acetyl FunctionalizationThiophene-2-acetyl chloride, Et₃N, DCM60–70%

Physicochemical Properties

Spectral Characterization

While direct data for this compound is limited, analogous pyrazolo-pyridines exhibit:

  • IR: ~1630–1670 cm⁻¹ (C=O stretch) .

  • ¹H NMR:

    • Piperazine protons: δ 3.5–3.8 ppm (broad) .

    • Thiophene protons: δ 6.9–7.5 ppm .

    • Pyrazole-CH₃: δ 2.3–2.6 ppm.

Solubility and Stability

  • Solubility: Low aqueous solubility (logP ~3.5 predicted), soluble in DMSO or DMF.

  • Stability: Susceptible to hydrolysis at the carbonyl-piperazine junction under acidic conditions .

Research Gaps and Future Directions

  • Bioactivity Profiling: No direct data exists for this compound; assays against kinase panels or viral targets are needed.

  • SAR Studies: Modifying the thiophene or piperazine moieties could optimize potency .

  • Crystallography: X-ray structures would clarify binding modes with biological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator